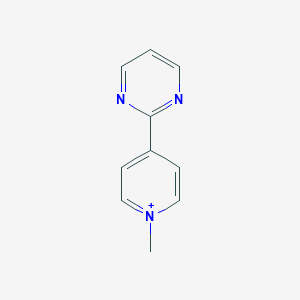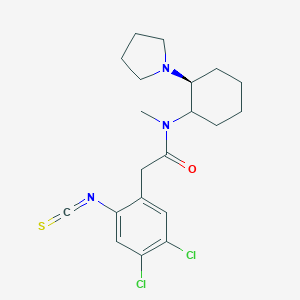
Uphit
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uphit is a novel synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It is a small molecule that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various applications. In
Mecanismo De Acción
The mechanism of action of Uphit is not fully understood, but it is believed to act on various signaling pathways in the cell. It has been shown to inhibit the activity of certain enzymes and transcription factors, which are involved in the regulation of inflammation and cell growth. Uphit has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Uphit has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the immune system by regulating the production of cytokines, which are signaling molecules that play a role in inflammation. Uphit has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, Uphit has been shown to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Uphit has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, making it readily available for research. Its wide range of biochemical and physiological effects makes it a versatile compound that can be used for various applications. However, Uphit also has some limitations. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in different cell types. Additionally, Uphit has not been extensively studied in clinical trials, which limits its potential for therapeutic applications.
Direcciones Futuras
Despite the limitations, Uphit has several potential future directions for research. Its ability to modulate the immune system makes it a promising candidate for the treatment of autoimmune diseases. Additionally, its neuroprotective properties make it a potential candidate for the treatment of neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of Uphit and its effects in different cell types. Clinical trials are also needed to evaluate its potential for therapeutic applications.
Conclusion
Uphit is a novel synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. Its ability to modulate the immune system, inhibit cancer cell growth, and have neuroprotective properties make it a promising candidate for various applications. Further research is needed to fully understand its mechanism of action and evaluate its potential for therapeutic applications.
Métodos De Síntesis
The synthesis of Uphit involves a multi-step process that requires expertise in organic chemistry. The starting materials for the synthesis are commercially available, and the reaction conditions have been optimized to achieve high yields. The final product is purified using column chromatography, and its purity is confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
Uphit has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities. Its ability to modulate the immune system has also been investigated, making it a potential candidate for autoimmune diseases. Additionally, Uphit has been shown to have neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative disorders.
Propiedades
Número CAS |
122407-13-0 |
|---|---|
Nombre del producto |
Uphit |
Fórmula molecular |
C20H25Cl2N3OS |
Peso molecular |
426.4 g/mol |
Nombre IUPAC |
2-(4,5-dichloro-2-isothiocyanatophenyl)-N-methyl-N-[(2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide |
InChI |
InChI=1S/C20H25Cl2N3OS/c1-24(18-6-2-3-7-19(18)25-8-4-5-9-25)20(26)11-14-10-15(21)16(22)12-17(14)23-13-27/h10,12,18-19H,2-9,11H2,1H3/t18?,19-/m0/s1 |
Clave InChI |
SPEPFQRDPVNKTR-UHFFFAOYSA-N |
SMILES isomérico |
CN(C1CCCC[C@@H]1N2CCCC2)C(=O)CC3=CC(=C(C=C3N=C=S)Cl)Cl |
SMILES |
CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3N=C=S)Cl)Cl |
SMILES canónico |
CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3N=C=S)Cl)Cl |
Sinónimos |
2-isothiocyanato-4,5-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzeneacetamide 2-isothiocyanato-4,5-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzeneacetamide, (1R-trans) isomer 2-isothiocyanato-4,5-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzeneacetamide, (trans-(+-)) isomer UPHIT |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



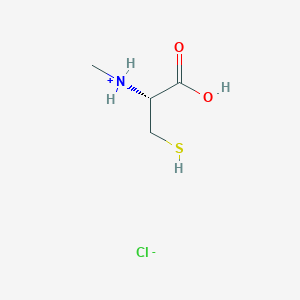
![1-[5-(4-nitrophenyl)furan-2-yl]-N-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine](/img/structure/B48284.png)
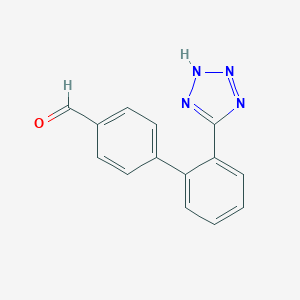


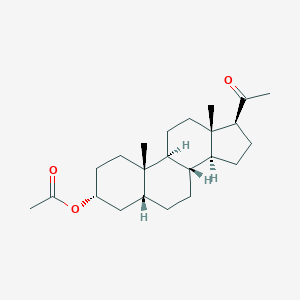
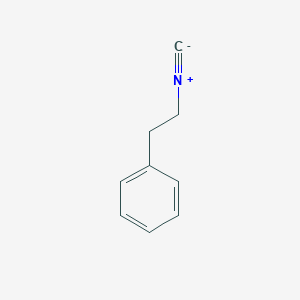
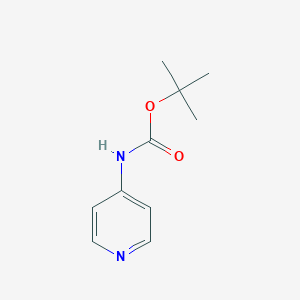
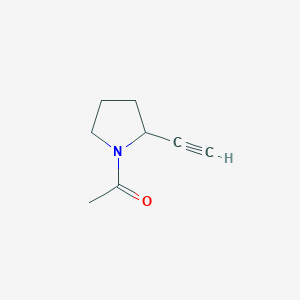
![8-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B48296.png)
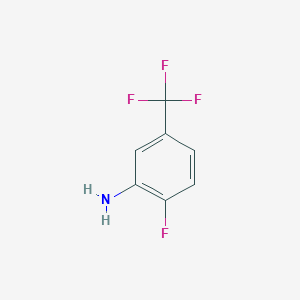
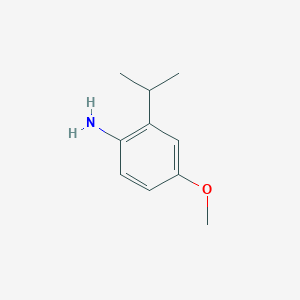
![2-[4-(Boc-amino)-3-pyridyl]ethanol](/img/structure/B48303.png)
